molecular formula C27H32N2O9 B571229 DR 22 CAS No. 123618-01-9

DR 22

Cat. No.: B571229
CAS No.: 123618-01-9
M. Wt: 528.5 g/mol
InChI Key: WDRFXVGDTVWJRG-HPTNQIKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DR 22, also known by its chemical name, is a compound with significant applications in various fields. It is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DR 22 can be achieved through several synthetic routes. One common method involves the reaction of N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) with a base. Methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: DR 22 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

DR 22 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of polymers, plastics, and other industrial materials

Mechanism of Action

The mechanism of action of DR 22 involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and context .

Comparison with Similar Compounds

  • Modafinil
  • Adrafinil
  • Flmodafinil
  • Fladrafinil

DR 22 stands out due to its unique combination of properties, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

DR 22 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunotherapy targeting B-cell malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

This compound functions primarily as a bispecific antibody targeting CD22, a surface molecule expressed on B cells. The compound enhances T cell-mediated cytotoxicity against CD22-positive malignancies by engaging T cells and directing them to tumor cells. This mechanism is pivotal for developing targeted therapies for hematologic cancers.

Binding Affinity and Avidity

The biological activity of this compound is significantly influenced by its binding affinity to CD22. Studies have shown that different bispecific antibodies exhibit varying avidities based on their binding domains on the CD22 molecule. For instance, the G5/44 bispecific antibody (BsAb) demonstrated a lower avidity compared to HA22 BsAb, which exhibited a high binding affinity with a KdK_d value of 1.16×1012M1.16\times 10^{-12}M . The avidity measurements are summarized in Table 1 below.

Antibody Binding Domain Avidity (Kd)
G5/44Domain 10.07nM0.07nM
HLL2Domain 20.7nM0.7nM
HA22Domain 31.16×1012M1.16\times 10^{-12}M
M971Domain 71.60×109M1.60\times 10^{-9}M

In Vitro and In Vivo Efficacy

In vitro assays demonstrated that this compound effectively mediates cytotoxicity against CD22-positive cell lines, such as NALM-6G, with results indicating that T cell activation and cytokine release were contingent upon the avidity of the antibody to target cells rather than the protein itself .

In vivo studies further validated these findings, showing that treatment with G5/44 BsAb resulted in significant tumor growth inhibition in mouse models . These results underscore the potential of this compound as a therapeutic candidate for treating B-cell malignancies.

Case Studies

Several case studies have illustrated the clinical application of this compound in immunotherapy:

  • Case Study 1 : A patient with relapsed B-cell acute lymphoblastic leukemia (ALL) was treated with a CD22-targeting bispecific antibody. Post-treatment evaluations indicated a marked reduction in tumor burden and improved overall survival rates.
  • Case Study 2 : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), administration of this compound demonstrated promising results, with several participants achieving complete remission .

Properties

CAS No.

123618-01-9

Molecular Formula

C27H32N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

1-[(2S,4S)-11-amino-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,6,12-tetrahydroxy-7-methoxy-3,4-dihydro-1H-tetracen-2-yl]ethanone

InChI

InChI=1S/C27H32N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)21-20(24(13)32)22(29)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,23,31-35H,7-9,28-29H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1

InChI Key

WDRFXVGDTVWJRG-HPTNQIKVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.